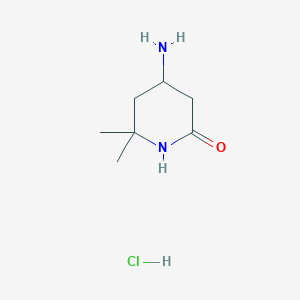

4-Amino-6,6-dimethyl-piperidin-2-one hydrochloride

Description

Significance of Piperidinone Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The piperidine (B6355638) ring is a fundamental scaffold in pharmaceutical research and a widespread structural motif found in numerous natural products. acs.org Piperidinone scaffolds, which are derivatives of piperidine, are of particular interest due to their unique biochemical properties and serve as precursors to the broader piperidine ring system, a ubiquitous moiety in many alkaloid natural products and drug candidates. nih.govresearchgate.net These six-membered nitrogen-containing heterocycles are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and selectivity.

The versatility of the piperidinone scaffold has led to its incorporation into a wide array of therapeutic agents. arizona.edu Piperidinone derivatives have demonstrated a remarkable breadth of biological activities, including analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal properties. biomedpharmajournal.org Furthermore, research has highlighted their potential in developing treatments for complex diseases. For instance, certain piperidinone derivatives have shown promise as anticancer agents, with some exhibiting cytotoxicity and apoptosis induction in tumor cell models. encyclopedia.pub The adaptability of the piperidinone core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop more effective and targeted therapies. biomedpharmajournal.org

The following table provides a summary of the diverse biological activities associated with piperidinone scaffolds:

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antiviral | Infectious Diseases |

| Antimicrobial | Infectious Diseases |

| Analgesic | Pain Management |

| CNS Depressant | Neurology |

| Hypotensive | Cardiovascular |

Structural Characteristics and Chemical Importance of the 4-Amino-6,6-dimethyl-piperidin-2-one (B8191730) Core

The core structure of 4-Amino-6,6-dimethyl-piperidin-2-one is characterized by a six-membered piperidin-2-one ring. This lactam structure contains a carbonyl group at the 2-position and a nitrogen atom at the 1-position. The specific substitutions on this core—an amino group at the 4-position and a gem-dimethyl group at the 6-position—are crucial in defining its chemical properties and potential biological activity.

The 4-amino substituent introduces a basic nitrogen atom, which can be protonated to form a hydrochloride salt, enhancing the compound's solubility in aqueous media. This amino group can also serve as a key interaction point with biological targets, forming hydrogen bonds or ionic interactions. The presence of an additional alkyl group on the 4-amino piperidine ring can be important for the biological activity of new drug candidates by reducing the number of possible conformations. researchgate.net

The gem-dimethyl group at the 6-position is another significant structural feature. This moiety can influence the molecule's conformation and metabolic stability. nih.gov The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of a gem-dimethyl group can favor cyclization reactions and influence the conformation of the ring, potentially locking it into a bioactive conformation. nih.gov This conformational rigidity can lead to increased target affinity and potency. Furthermore, the gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at adjacent positions and thereby improving the compound's pharmacokinetic profile. nih.gov

The combination of the polar amino group and the lipophilic gem-dimethyl group within the piperidinone scaffold results in a molecule with a balanced physicochemical profile, a desirable attribute for drug candidates.

Contextual Overview of Academic Research within the Piperidinone Chemical Space

Academic research into the piperidinone chemical space is vibrant and multifaceted, driven by the scaffold's proven utility in drug discovery. nih.gov A significant portion of this research focuses on the development of novel synthetic methodologies to access functionalized piperidinones. nih.govacs.org These efforts aim to create diverse libraries of piperidinone derivatives for high-throughput screening and the exploration of structure-activity relationships (SAR).

Numerous studies have explored the synthesis and biological evaluation of various substituted piperidinones. For example, 3,5-bis(ylidene)-4-piperidone scaffolds are considered curcumin (B1669340) mimics and have been investigated for their diverse biological properties. nih.govrsc.org The piperidin-4-one core is also a key intermediate in the synthesis of complex alkaloids and pharmaceutical drugs. wikipedia.org

The research landscape also includes the computational and crystallographic studies of piperidinone derivatives to understand their binding modes with various biological targets. This structural information is invaluable for the rational design of new and more potent inhibitors for a range of diseases. The ongoing academic interest in piperidinone chemistry underscores its enduring importance as a source of novel therapeutic agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-6,6-dimethylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(2)4-5(8)3-6(10)9-7;/h5H,3-4,8H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNINIHRHKMBVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(=O)N1)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305079-32-5 | |

| Record name | 2-Piperidinone, 4-amino-6,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305079-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Advanced Chemical Transformations

Diverse Synthetic Routes to the 4-Amino-6,6-dimethyl-piperidin-2-one (B8191730) Core

The construction of the 4-Amino-6,6-dimethyl-piperidin-2-one scaffold can be achieved through various synthetic strategies. These methods focus on the efficient formation of the six-membered lactam ring and the controlled introduction of the C4-amino and C6-gem-dimethyl groups.

Intramolecular Cyclization Approaches for Piperidinone Ring Formation

Intramolecular cyclization is a powerful strategy for forming the piperidinone ring, often providing high efficiency and stereochemical control. These reactions typically involve a linear precursor containing both a nucleophilic amine (or its precursor) and an electrophilic carbonyl group (or a group that can be converted into one), positioned to favor a 6-endo-trig cyclization.

One common approach is the Dieckmann cyclization of malonamides, which can be prepared from β-amino esters. This method allows for the synthesis of various substituted piperidine-2,4-diones, which can be further modified to obtain the desired aminopiperidinone. core.ac.uk For instance, the cyclization of malonamides derived from β-amino esters using a base like sodium methoxide (B1231860) leads to the formation of the piperidine-2,4-dione ring system. core.ac.uk Subsequent selective reduction and amination steps would be required to install the 4-amino group.

Another effective method is the intramolecular cyclization of unsaturated amines. A one-pot synthesis of 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide (B81097) moiety. nih.gov This strategy can be adapted for the synthesis of 3-aminopiperidines and could conceptually be applied to precursors that would lead to 4-aminopiperidinones. nih.gov The regioselectivity of this transformation is particularly noteworthy as it can form the anti-Markovnikov-type adduct. nih.gov

Stereoselective Synthesis of Piperidinone Enantiomers and Diastereomers

Achieving stereocontrol at the C4 position is critical for synthesizing specific enantiomers or diastereomers of 4-aminopiperidinones. Asymmetric synthesis can be approached in several ways, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

For example, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been achieved with high diastereoselectivity starting from commercially available D-phenylglycinol as a chiral auxiliary. researchgate.net Alkylation of the lactam derived from D-phenylglycinol and δ-valerolactone using s-BuLi resulted in different diastereomeric ratios depending on the protection of a hydroxyl group on the auxiliary. researchgate.net A similar strategy could be envisioned where a suitable precursor to the 4-amino group is present on the piperidinone ring before cyclization or is introduced stereoselectively.

Domino Mannich-Michael reaction cascades have also been employed for the highly diastereoselective synthesis of 2-substituted 5,6-dehydro-piperidin-4-ones. researchgate.net In this approach, N-glycopyranosyl imines react with Danishefsky's diene, where the carbohydrate acts as a chiral auxiliary to direct the stereochemical outcome. researchgate.net Further chemical transformations, including stereoselective reduction and amination, would be necessary to convert these intermediates into the target 4-aminopiperidinone. A novel four-component diastereoselective synthesis of pyridinium (B92312) salts of piperidin-2-ones has also been reported, yielding a single diastereomer with three or four stereocenters. researchgate.netresearchgate.net

The table below summarizes selected stereoselective approaches applicable to piperidinone synthesis.

| Method | Chiral Influence | Key Reagents/Catalysts | Stereoselectivity | Ref |

| Asymmetric Alkylation | Chiral Auxiliary (D-phenylglycinol) | s-BuLi | High d.e. | researchgate.net |

| Domino Mannich-Michael | Chiral Auxiliary (Carbohydrate) | Danishefsky's diene | High diastereoselectivity | researchgate.net |

| Four-Component Reaction | Substrate control | Pyridinium ylides, Michael acceptors | Single diastereomer formed | researchgate.netresearchgate.net |

| Halo-aza-Prins Cyclization | Catalyst control | In(OTf)₃ | High diastereoselectivity | nih.gov |

Mannich Reaction and Variants in Piperidinone Synthesis

The Mannich reaction is a cornerstone in the synthesis of piperidine (B6355638) and piperidinone cores, involving the aminoalkylation of an acidic proton located next to a carbonyl group. researchgate.netchemrevlett.com The classical synthesis of 4-piperidones involves the condensation of a ketone, an aldehyde, and an amine (or ammonia). chemrevlett.commdma.ch

For the synthesis of a 6,6-dimethyl-piperidin-2-one structure, a variant of the Mannich reaction would be required. A plausible route could involve an intramolecular Mannich reaction of a δ-amino β-keto ester. researchgate.net The general Mannich condensation for synthesizing 2,6-diaryl-3-methyl-4-piperidones involves reacting ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate. nih.gov By modifying the ketone and aldehyde components, this method can be adapted to generate diverse substitution patterns on the piperidinone ring. Acetic acid is often used as a solvent in these reactions, improving yields and simplifying product isolation. mdma.ch

The nitro-Mannich (aza-Henry) reaction is another powerful variant, reacting a nitroalkane with an imine to form a β-nitroamine. researchgate.net This can be followed by a lactamization domino sequence to build the piperidinone ring, where the nitro group serves as a precursor to the amine functionality. researchgate.net

Reductive Amination Strategies for Amine Incorporation

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy for introducing the amino group at the C4 position. wikipedia.org This reaction typically involves the condensation of a ketone (in this case, a 6,6-dimethyl-piperidin-2,4-dione precursor) with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.com

The choice of reducing agent is crucial for the success of the reaction. Common reducing agents include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is selective for the reduction of the protonated iminium ion over the ketone starting material, especially under mildly acidic conditions (pH ~5-6). masterorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations and does not require strict pH control. masterorganicchemistry.com

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with a hydrogen source is another common method. liverpool.ac.ukresearchgate.net This approach is often considered a "green" chemistry method. wikipedia.org

A process for preparing 4-amino-2,2,6,6-tetramethyl-piperidine involves reacting the corresponding piperidinone with ammonia to form an imine, which is subsequently hydrogenated in the presence of a catalyst. google.com A similar two-step or one-pot approach could be applied to a 6,6-dimethyl-piperidin-2,4-dione intermediate to yield the target compound. youtube.comresearchgate.net Double reductive amination on dicarbonyl compounds derived from sugars has also been shown to be a straightforward tool to access the piperidine skeleton. chim.it

Organometallic Catalysis in the Construction of Piperidinone Systems

Organometallic catalysis offers efficient and selective methods for constructing the piperidinone ring. Various transition metals, including rhodium, iridium, palladium, and gold, have been utilized to catalyze key bond-forming steps. ajchem-a.com

Rhodium and Iridium Catalysis: Homogeneous iridium catalysts have been used for the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts to afford substituted piperidin-3-one (B1582230) derivatives under mild conditions. nih.gov Rhodium-catalyzed transfer hydrogenation of pyridinium salts is another powerful method for accessing chiral piperidines. dicp.ac.cn Rhodium oxide (Rh₂O₃) has been reported as an effective catalyst for the hydrogenation of a wide range of unprotected pyridines to piperidines under mild conditions. liverpool.ac.uk

Palladium Catalysis: Palladium-catalyzed reactions, such as the formal [4+2] oxidative annulation of alkyl amides and dienes, have been developed for piperidine synthesis. nih.gov Pd(II)-catalyzed reactions have also been used to prepare 2- and 2,6-substituted piperidines. ajchem-a.com

Gold Catalysis: Gold-catalyzed annulation procedures allow for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Gold catalysts can also effect intramolecular cyclizations with good enantioselectivity. researchgate.net

The table below provides examples of organometallic catalysts used in the synthesis of piperidine derivatives.

| Catalyst Type | Reaction | Substrate Example | Product Type | Ref |

| Iridium | Selective Hydrogenation | 3-Hydroxypyridinium salts | Piperidin-3-ones | nih.gov |

| Rhodium | Transfer Hydrogenation | N-Benzylpyridinium salts | Chiral Piperidines | dicp.ac.cn |

| Palladium | Oxidative Annulation | Alkyl amides and dienes | Substituted Piperidines | nih.gov |

| Gold | Annulation | N-allenamides | Substituted Piperidines | ajchem-a.com |

Derivatization Strategies for Structural Modification and Library Generation

The 4-Amino-6,6-dimethyl-piperidin-2-one scaffold possesses two key functional handles for derivatization: the secondary amine at the C4 position and the lactam nitrogen (N1). These sites allow for extensive structural modification to generate libraries of compounds for various applications.

The primary amino group at C4 is a versatile site for derivatization. Standard reactions for primary amines can be readily applied:

Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) can introduce a wide range of acyl groups.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Reductive Amination: The primary amine can be further alkylated by reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines. nih.gov

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives.

The lactam nitrogen can also be functionalized, typically after deprotonation with a suitable base.

N-Alkylation: Introduction of alkyl, benzyl, or other groups can be achieved by reaction with corresponding halides.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl substituents.

N-Acylation: The lactam nitrogen can be acylated to form N-acyl lactams, which can serve as activated intermediates for further transformations.

Recently, the use of N-(4-aminophenyl)piperidine to derivatize carboxyl groups in organic acids was shown to increase sensitivity in LC-MS analysis, highlighting a practical application of derivatized aminopiperidines. nsf.govnih.gov This derivatization tag enhances the proton affinity of the analytes, permitting detection in positive mode ESI. nsf.gov Such strategies underscore the utility of modifying the amino functionality for analytical purposes in addition to modulating biological activity.

Functionalization of the C-4 Amino Group

The primary amino group at the C-4 position is a key handle for introducing a wide array of functional groups, thereby modulating the compound's physicochemical properties. Standard synthetic transformations can be readily applied to this moiety. Common functionalization strategies include acylation, sulfonylation, and the formation of urea and carbamate (B1207046) derivatives.

For instance, acylation can be achieved by reacting the amino group with various acylating agents such as acid chlorides or anhydrides, often in the presence of a base. researchgate.net This reaction attaches a carbonyl-containing substituent, allowing for the introduction of diverse R-groups. Similarly, reaction with sulfonyl chlorides yields sulfonamides, while reactions with isocyanates or chloroformates produce ureas and carbamates, respectively. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

Table 1: Representative Functionalization Reactions for the C-4 Amino Group

| Reaction Type | Reagent Class | Functional Group Introduced |

| Acylation | Acid Chlorides (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide |

| Urea Formation | Isocyanates (R-NCO) | Urea |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine |

Modifications of the Piperidinone Ring System for Analog Development

Beyond the C-4 amino group, the piperidinone ring itself serves as a template for extensive structural modifications aimed at developing novel analogues. These modifications can involve the introduction of substituents at various positions, altering the ring conformation, or creating more complex fused or spirocyclic systems.

Research on related piperidone scaffolds has demonstrated several effective strategies:

Substitution at C-2, C-3, and C-5: Alkyl or aryl groups can be introduced at other positions on the ring. For example, methods like the Mannich condensation can be used to synthesize piperidin-4-ones with substituents at the C-3 and C-5 positions. chemrevlett.com Other approaches have successfully introduced substituents at the C-2 position of the piperidone core. nih.govacs.org

Introduction of Exocyclic Double Bonds: Condensation reactions with aldehydes can lead to the formation of 3,5-bis(ylidene)-4-piperidones, significantly altering the geometry and electronic properties of the core structure. nih.govrsc.org

Spirocyclization: The creation of a spirocyclic system at a carbon adjacent to the carbonyl group is another advanced modification. This has been achieved in the synthesis of alogliptin (B1666894) analogues, where a cyclopropyl (B3062369) ring was introduced prior to the formation of the piperidine ring, resulting in a spiro-fused structure. beilstein-journals.org

Table 2: Strategies for Piperidinone Ring Modification

| Modification Strategy | Description | Potential Impact |

| C-3/C-5 Alkylation/Arylation | Introduction of substituents on the carbons alpha to the carbonyl group. chemrevlett.com | Alters steric bulk and lipophilicity. |

| C-2 Substitution | Addition of functional groups on the carbon adjacent to the ring nitrogen. nih.govacs.org | Influences ring conformation and potential intermolecular interactions. |

| Spirocyclization | Formation of a second ring sharing one carbon atom with the piperidinone ring. beilstein-journals.org | Creates a rigid, three-dimensional structure. |

| Bis-Ylidene Formation | Condensation with aldehydes at the C-3 and C-5 positions. nih.govrsc.org | Flattens the ring and introduces conjugated systems. |

Synthesis of Diverse Piperidinone Analogue Libraries

The generation of diverse chemical libraries is essential for the efficient discovery of new compounds with desired properties. By combining the functionalization strategies for the C-4 amino group with modifications of the piperidinone ring, large and structurally diverse libraries of analogues can be systematically synthesized.

Parallel synthesis techniques, both in the liquid and solid phase, are well-suited for this purpose. google.com A typical approach would involve a common piperidinone core, such as 4-Amino-6,6-dimethyl-piperidin-2-one, which is then distributed into a multi-well plate format. Subsequently, a diverse set of reagents (e.g., various acid chlorides, sulfonyl chlorides, or isocyanates) is added to different wells to functionalize the C-4 amino group. In a similar fashion, a library of different piperidinone cores, each with a unique substitution pattern on the ring, could be reacted with a single amine reagent. This combinatorial approach allows for the rapid generation of hundreds or thousands of distinct compounds for screening purposes.

Green Chemistry Principles and Sustainable Approaches in Piperidinone Synthesis

Applying green chemistry principles to the synthesis of piperidinone derivatives is crucial for minimizing environmental impact and improving process efficiency. Key strategies focus on atom economy, the use of safer solvents and catalysts, and the reduction of waste.

Atom-Efficient Reactions: Multicomponent reactions, such as the Mannich reaction for synthesizing 4-piperidones, are highly atom-economical as they combine multiple starting materials into a single product in one step, generating minimal waste. chemrevlett.com

Use of Greener Catalysts and Reagents: There is a shift away from hazardous reagents toward more environmentally benign alternatives. For instance, an eco-friendly approach for synthesizing a piperidine derivative involved using ammonium formate (B1220265) as a catalyst. researchgate.net Another green approach involves using amino acids as a starting material instead of ammonia in piperidone synthesis. researchgate.net

Sustainable Solvents: Efforts are made to replace traditional volatile organic compounds (VOCs) with greener solvents like water or ethanol, or to perform reactions under solvent-free conditions. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as amino acids, aligns with the principles of sustainability. researchgate.netnih.gov

Table 3: Application of Green Chemistry Principles in Piperidinone Synthesis

| Green Chemistry Principle | Synthetic Application/Approach | Reference |

| Atom Economy | Utilizing multicomponent reactions like the Mannich condensation. | chemrevlett.com |

| Less Hazardous Chemical Synthesis | Using amino acids as a nitrogen source instead of ammonia. | researchgate.net |

| Safer Solvents & Auxiliaries | Employing water as a solvent to prevent racemization in certain syntheses. | nih.gov |

| Catalysis | Using efficient and eco-friendly catalysts like ammonium formate. | researchgate.net |

Structure Activity Relationship Sar and Chemoinformatic Analysis

Elucidation of Key Structural Features Influencing Biological Activity

The structure-activity relationship (SAR) for derivatives of 4-Amino-6,6-dimethyl-piperidin-2-one (B8191730) hydrochloride would systematically explore how modifications at each position of the molecule affect its biological activity. Based on studies of similar 4-aminopiperidine (B84694) scaffolds, several key structural features are likely to be influential. mdpi.comresearchgate.net

The 4-Amino Group: This is a critical feature, likely serving as a key interaction point with a biological target, potentially through hydrogen bonding or ionic interactions, especially when protonated. The nature of substituents on this amino group would be a primary focus of SAR studies. For instance, in other 4-aminopiperidine series, the length and nature of N-alkyl substituents have been shown to dramatically impact antifungal activity, with an N-dodecyl residue showing outstanding potency in some cases. mdpi.com Modification of this group, for example, by acylation or alkylation, would likely modulate the compound's binding affinity and selectivity.

The Piperidin-2-one Ring: This lactam ring provides a rigid scaffold that correctly orients the other functional groups. The carbonyl group can act as a hydrogen bond acceptor, while the ring nitrogen (NH) can be a hydrogen bond donor. The conformation of this ring system is crucial for fitting into a protein's binding pocket.

The 6,6-Dimethyl Substitution: The gem-dimethyl group at the C6 position significantly impacts the molecule's conformation and metabolic stability. This substitution can lock the ring into a specific conformation, which may be favorable for binding to a target. Furthermore, it can prevent metabolic oxidation at this position, potentially increasing the compound's half-life in vivo.

Stereochemistry: The chiral center at the C4 position means that 4-Amino-6,6-dimethyl-piperidin-2-one hydrochloride can exist as two enantiomers (R and S). It is highly probable that these enantiomers will exhibit different biological activities and potencies, as they will interact differently with chiral biological macromolecules like proteins and enzymes.

An illustrative SAR table based on hypothetical modifications of the 4-amino group is presented below, drawing on general principles observed in related compound series.

| Compound | R Group (at 4-NH2) | Hypothetical Biological Activity (IC50, nM) | Key Observations |

|---|---|---|---|

| 1 (Parent) | -H | 500 | Baseline activity. |

| 2 | -CH3 | 350 | Small alkyl substitution slightly improves activity. |

| 3 | -C12H25 | 10 | Long alkyl chain significantly increases potency, likely due to hydrophobic interactions. mdpi.com |

| 4 | -COCH3 | >1000 | Acetylation removes basicity and reduces activity, suggesting the amino group's charge is important. |

| 5 | -Benzyl | 150 | Aromatic substitution is well-tolerated and may offer additional binding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com For a series of analogs of this compound, a QSAR model could be developed to predict the activity of newly designed compounds, thereby prioritizing synthesis efforts.

The development of a robust QSAR model would involve:

Data Set Preparation: A series of analogs would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area, shape indices)

Hydrophobic properties: (e.g., LogP, hydrophobic surface area)

Topological properties: (e.g., connectivity indices)

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build an equation linking the descriptors to the biological activity. ijpsr.comresearchgate.net

Model Validation: The predictive power of the model would be rigorously assessed using techniques like cross-validation and external test sets. researchgate.net

A hypothetical QSAR equation for a series of 4-Amino-6,6-dimethyl-piperidin-2-one analogs might look like this:

pIC₅₀ = 0.5 * LogP - 0.2 * V_mol + 1.5 * HBA_count + 3.2

This equation would suggest that activity increases with hydrophobicity (LogP) and the number of hydrogen bond acceptors (HBA_count), but decreases with increasing molecular volume (V_mol). Such insights are invaluable for guiding the design of more potent compounds.

Computational Approaches to Lead Optimization and Scaffold Diversity

Modern drug discovery heavily relies on computational methods to accelerate the process of lead optimization and to explore novel chemical scaffolds. sciengpub.ir

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods can be employed. A pharmacophore model, for example, can be generated based on a set of active compounds. acs.org This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. nih.gov For this compound, a pharmacophore model would likely include a positive ionizable feature for the amino group, a hydrogen bond acceptor for the carbonyl oxygen, and a hydrophobic feature for the dimethyl group.

Structure-Based Design: If the 3D structure of the target protein is available, structure-based design becomes a powerful tool. This approach involves analyzing the binding site of the protein and designing molecules that fit snugly into it, making favorable interactions with the amino acid residues.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net If a pharmacophore model has been developed for the target of this compound, this model can be used as a 3D query to filter large compound databases, such as ZINC or ChemBank. researchgate.net Similarly, if the target structure is known, docking-based virtual screening can be performed, where each molecule in the library is computationally docked into the binding site of the target, and the best-fitting molecules are selected for experimental testing.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orginformahealthcare.com Docking simulations of this compound into a target's active site could predict its binding mode and affinity. This would reveal key interactions, such as hydrogen bonds between the amino group and carbonyl oxygen with specific residues in the binding pocket, and hydrophobic interactions involving the gem-dimethyl group. The results of molecular docking can guide the design of new analogs with improved binding affinity. For example, if docking reveals an empty hydrophobic pocket near the 4-amino group, a new analog with a hydrophobic substituent at this position could be designed to fill this pocket and increase potency.

Below is an interactive table summarizing the computational approaches and their applications to the study of this compound.

| Computational Method | Primary Application | Information Gained | Example for this Compound |

|---|---|---|---|

| Pharmacophore Modeling | Ligand-based virtual screening and design. mdpi.com | Essential 3D arrangement of chemical features for activity. acs.org | Identifying a model with a positive ionizable center, H-bond acceptor, and hydrophobic features. |

| QSAR | Predicting activity of new analogs. researchgate.net | Correlation between structural properties and biological activity. | Developing an equation to predict pIC50 based on LogP, molecular weight, etc. |

| Virtual Screening | Identifying novel hits from large compound libraries. nih.gov | A ranked list of potential active compounds for experimental testing. | Screening a database of 1 million compounds to find 100 potential hits. |

| Molecular Docking | Predicting binding mode and affinity. ijper.orgnih.gov | Key interactions with the target protein and a predicted binding energy. | Visualizing the hydrogen bonds between the amino group and a glutamic acid residue in the active site. |

Mechanistic Biological Studies in Preclinical Models

Comprehensive searches of scientific databases have not revealed any specific mechanistic biological studies for 4-Amino-6,6-dimethyl-piperidin-2-one (B8191730) hydrochloride.

Investigation of Molecular Targets and Biochemical Pathways

There is currently no published research detailing the molecular targets or the modulation of specific biochemical pathways by 4-Amino-6,6-dimethyl-piperidin-2-one hydrochloride.

No studies have been identified that investigate the effect of this compound on key enzyme families such as kinases, esterases, methyltransferases, nitric oxide synthase, or cyclooxygenases. While research on other piperidine (B6355638) derivatives has shown activity against enzymes like nitric oxide synthase and protein kinase B (Akt), these findings are not directly applicable to the specific compound . nih.govnih.gov

Information regarding the interaction of this compound with any receptors, or its potential for allosteric modulation, is not present in the available scientific literature.

There is no available data on how this compound may perturb cellular processes such as protein assembly, gene expression regulation, or cellular proliferation.

In Vitro Pharmacological Evaluation and Cellular Assays

No in vitro pharmacological evaluations or cellular assay results have been published for this compound.

Preclinical In Vivo Efficacy Studies in Animal Models

There are no documented preclinical in vivo efficacy studies for this compound in any animal models.

Pharmacodynamic Biomarker Identification in Preclinical Systems

Currently, there is no publicly available scientific literature detailing the identification of specific pharmacodynamic biomarkers for this compound in preclinical systems. Extensive searches of scientific databases and research publications did not yield any studies that have investigated the molecular or physiological indicators of this compound's biological activity in animal models.

Therefore, detailed research findings, including data on specific biomarkers, the preclinical models used, observed changes, and the significance of these findings, cannot be provided at this time. The generation of data tables to present such findings is also not possible due to the absence of source information.

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of piperidine (B6355638) derivatives. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, NOESY) experiments are employed to establish the compound's conformation and the relative configuration of its stereocenters.

For piperidine rings, the dominant conformation is typically a chair form, which minimizes steric and torsional strain. researchgate.net The orientation of substituents, either axial or equatorial, can be deduced from the chemical shifts and, more definitively, from the coupling constants (³J) of the ring protons in the ¹H NMR spectrum. nih.gov For instance, a large coupling constant (typically 10-13 Hz) between vicinal protons indicates a diaxial relationship, whereas smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial or diequatorial interactions. The presence of the gem-dimethyl groups at the C6 position locks the ring and influences the conformational equilibrium.

In the case of 4-Amino-6,6-dimethyl-piperidin-2-one (B8191730) hydrochloride, NMR analysis would confirm the chair conformation and determine the orientation of the C4-amino group. Two-dimensional NMR techniques like NOESY can reveal through-space correlations between protons, providing further evidence for stereochemical assignments and conformational preferences. nih.gov

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm This table presents expected chemical shift ranges for 4-Amino-6,6-dimethyl-piperidin-2-one hydrochloride, based on data for analogous piperidin-4-one and piperidin-2-one structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C2 (C=O) | - | ~170-175 | Carbonyl carbon of the lactam. |

| C3 | ~2.2-2.6 | ~40-45 | Methylene (B1212753) protons adjacent to carbonyl. |

| C4 | ~3.0-3.5 | ~45-50 | Methine proton bearing the amino group. |

| C5 | ~1.7-2.1 | ~30-35 | Methylene protons adjacent to gem-dimethyl group. |

| C6 | - | ~50-55 | Quaternary carbon with gem-dimethyl groups. |

| C6-CH₃ | ~1.1-1.3 | ~25-30 | Gem-dimethyl groups, may be inequivalent. |

| NH (Amide) | ~7.5-8.5 | - | Amide proton, broad signal. |

| NH₃⁺ (Amine) | ~8.0-9.0 | - | Ammonium (B1175870) protons, broad signal. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. rsc.org Techniques like Electrospray Ionization (ESI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap provide mass measurements with high accuracy (typically <5 ppm error), allowing for the determination of a unique molecular formula from the exact mass of the protonated molecular ion [M+H]⁺. acs.org

Beyond confirming the molecular formula, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing collision-induced dissociation of the parent ion, a characteristic fragmentation pattern is generated. This pattern provides valuable information about the molecule's structure, identifying characteristic losses such as the ammonia (B1221849) group (NH₃) or cleavages within the piperidine ring, which helps to piece together the molecular structure.

Interactive Table: HRMS Data and Potential Fragments

| Species | Calculated Exact Mass (m/z) | Description |

| [C₇H₁₅N₂O]⁺ | 143.1184 | Protonated molecular ion [M+H]⁺ of the free base. |

| [C₇H₁₂O]⁺ | 112.0888 | Loss of ammonia (NH₃) and a proton. |

| [C₅H₁₀N]⁺ | 84.0813 | Fragment resulting from ring cleavage. |

| [C₄H₈N]⁺ | 70.0657 | Further fragmentation of the piperidine ring. |

X-ray Single Crystal Diffraction for Absolute Stereochemistry and Solid-State Structure Determination

X-ray Single Crystal Diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, torsional angles, and both the relative and absolute stereochemistry of chiral centers. researchgate.net

For this compound, a successful crystal structure analysis would definitively confirm the chair conformation of the piperidine ring and the exact spatial orientation of all its substituents. nih.govnih.gov It would also detail the solid-state packing arrangement and identify intermolecular interactions, such as the hydrogen bonding network involving the ammonium group, the amide, the carbonyl oxygen, and the chloride counter-ion. nih.gov If the compound is chiral and has been resolved, X-ray diffraction of a single enantiomer (often as a derivative with a known chiral moiety) can be used to determine its absolute configuration. researchgate.net

Complementary Spectroscopic Techniques for Functional Group Identification and Electronic Properties

Other spectroscopic methods provide complementary information that supports the structural data from NMR and MS.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The spectrum of this compound is expected to show characteristic absorption bands. The stretching vibration of the lactam carbonyl group (C=O) typically appears as a strong band around 1650-1680 cm⁻¹. N-H stretching vibrations from the amide and the protonated amine group would be visible in the region of 3000-3400 cm⁻¹. mdpi.com C-H stretching vibrations of the methyl and methylene groups are expected just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy : As a saturated heterocyclic compound, this compound is not expected to have significant absorption in the near-UV or visible range. Its principal electronic transitions, such as the n→π* transition of the carbonyl group, would occur at shorter wavelengths in the far-UV region. This technique is generally more useful for compounds containing chromophores like aromatic rings or conjugated systems.

Interactive Table: Summary of Complementary Spectroscopic Data

| Technique | Wavenumber/Wavelength | Functional Group/Transition |

| IR | ~3000-3400 cm⁻¹ | N-H stretching (Amide & Ammonium) |

| IR | ~2850-2960 cm⁻¹ | C-H stretching (Aliphatic) |

| IR | ~1650-1680 cm⁻¹ | C=O stretching (Lactam) |

| UV-Vis | ~210-220 nm | n→π* transition (Carbonyl) |

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) : Since the C4 position is a stereocenter, the compound can exist as a pair of enantiomers. Chiral HPLC is the primary method for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. researchgate.netresearchgate.net This separation is achieved using a chiral stationary phase (CSP), such as those based on cellulose (B213188) or amylose (B160209) derivatives, which interacts differently with each enantiomer, leading to different retention times. researchgate.net

Gas Chromatography (GC) and Liquid Chromatography (LC) : Coupled with mass spectrometry (GC-MS or LC-MS), these techniques are powerful tools for assessing the purity of the compound and identifying any potential impurities from the synthesis or degradation. They separate components of a mixture based on their physicochemical properties, such as boiling point and polarity.

Theoretical Chemistry and Computational Biophysics

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the reactivity and intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose, offering a balance between computational cost and accuracy.

For a related compound, 1-amino-2,6-dimethylpiperidine, DFT calculations using the B3LYP method with a 6-31+G(d,p) basis set have been employed to determine its molecular geometry and vibrational frequencies. Such studies can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. Similar computational approaches are utilized for various aminopyrimidine derivatives to investigate their structures and electronic properties, often showing good agreement with experimental data from FTIR, FT-Raman, and NMR spectroscopy. These studies establish a reliable foundation for predicting the electronic behavior of piperidine (B6355638) and pyrimidine-based compounds.

Table 1: Representative DFT Calculation Parameters for Related Amino-Piperidine/Pyrimidine (B1678525) Compounds

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Molecular Geometry | B3LYP/6-31+G(d,p) | Optimization of bond lengths and angles | |

| Vibrational Frequencies | B3LYP/6-31+G(d,p) | Prediction of IR and Raman spectra | |

| Electronic Properties | B3LYP/6-31+G(d,p) | Calculation of HOMO-LUMO energies |

Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. This approach provides detailed insights into the conformational dynamics of a molecule like 4-Amino-6,6-dimethyl-piperidin-2-one (B8191730) hydrochloride and its potential interactions with biological targets such as proteins.

MD simulations can elucidate how a ligand binds to a protein's active site, revealing key amino acid interactions, binding stability, and the conformational changes that occur upon binding. These simulations are performed using force fields, such as CHARMM or GAFF, which define the potential energy of the system. The trajectory of the simulation can be analyzed to calculate parameters like root-mean-square deviation (RMSD), which indicates the stability of the protein-ligand complex, and root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein.

For instance, simulations on similar heterocyclic compounds interacting with proteins have identified specific hydrogen bonds and π-π stacking interactions that are crucial for stable binding. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, is a key aspect that can be explored through MD simulations to understand how it influences binding affinity and specificity.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the superimposed protein/ligand over time. | Indicates the stability of the simulation and whether the complex has reached equilibrium. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the displacement of individual amino acid residues from their mean position. | Identifies flexible or rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Determines key interactions responsible for binding affinity and specificity. |

Prediction of Reaction Mechanisms and Pathways for Novel Synthetic Routes

Computational chemistry plays a vital role in predicting and understanding the mechanisms of chemical reactions, which can guide the development of novel and efficient synthetic routes. For the synthesis of piperidine derivatives, computational studies can explore the feasibility of various reaction pathways, identify transition states, and calculate activation energies.

For example, the synthesis of piperidines via copper-catalyzed intramolecular C-H amination has been studied mechanistically. Computational modeling in such studies helps to elucidate the role of intermediates and the catalyst in the reaction cycle. Theoretical calculations can differentiate between proposed mechanisms, such as a radical chain reaction versus a thermal Hofmann-Löffler pathway, by comparing the energy profiles of each route.

By applying these computational techniques to 4-Amino-6,6-dimethyl-piperidin-2-one hydrochloride, potential synthetic strategies, such as intramolecular cyclization reactions, could be evaluated. Theoretical models can predict the most likely cyclization pathway (e.g., 6-endo vs. 5-exo) and the stereochemical outcome, thereby accelerating the discovery of efficient and selective synthetic methods for this and related compounds.

Applications As Research Probes and Chemical Tools

Development of Fluorescent or Tagged Analogues for Biological Investigations

The functionalization of core scaffolds to create fluorescent or tagged analogues is a powerful strategy for visualizing and understanding biological processes at the molecular level. Small molecule fluorescent probes are instrumental in elucidating various aspects of pharmacology, including target engagement, internalization, and membrane organization at the cellular level. nih.gov The 4-amino-6,6-dimethyl-piperidin-2-one (B8191730) hydrochloride structure is well-suited for conversion into such tools.

The primary amino group at the 4-position is a key handle for derivatization. It can be readily acylated or alkylated to attach fluorophores, biotin (B1667282) tags, or photo-affinity labels without significantly altering the core scaffold, which might be crucial for target recognition. The development of fluorescent probes often involves linking a pharmacophore to a fluorescent dye. For instance, various heterocyclic compounds, including those with structures reminiscent of piperidine (B6355638), have been successfully converted into fluorescent probes for imaging and sensing applications. nih.gov The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired wavelength for excitation and emission to avoid background autofluorescence in cellular systems.

A general approach to creating tagged analogues from this piperidinone scaffold would involve the reaction of the 4-amino group with an activated ester or isothiocyanate derivative of a tag (e.g., a fluorophore like fluorescein (B123965) isothiocyanate or a biotin derivative). This modular synthesis allows for the creation of a library of probes with different properties to investigate cellular distribution, target localization, and trafficking.

Utility in Target Engagement and Mechanism of Action Studies

Understanding if and how a compound interacts with its intended biological target is fundamental to drug discovery and chemical biology. Chemical probes based on scaffolds like 4-amino-6,6-dimethyl-piperidin-2-one hydrochloride can be pivotal in target engagement and mechanism of action (MoA) studies.

Target engagement can be confirmed by designing probes that allow for the detection of the ligand-target complex. For example, a tagged version of the piperidinone could be used in pull-down assays with cell lysates to identify binding partners. Alternatively, fluorescent analogues, as described above, can be used in live-cell imaging to observe co-localization with a fluorescently-labeled protein of interest or in biophysical assays like fluorescence polarization to quantify binding affinity.

The piperidine and piperidinone motifs are present in a wide array of bioactive molecules, and their derivatives have been shown to inhibit various enzymes and receptors. For example, certain 3,5-bis(ylidene)-4-piperidones have been identified as topoisomerase IIα inhibitors, a mechanism crucial for their anticancer effects. rsc.orgnih.gov Similarly, other piperidine-containing compounds act as potent inhibitors of proteins like CDC42, a key regulator of cell signaling. nih.gov By synthesizing derivatives of this compound, researchers can explore potential interactions with new targets. These derivatives can help elucidate the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that govern binding and functional activity, thereby clarifying the MoA.

For example, small-molecule CD4 mimetics based on a piperidine scaffold have been developed to expose vulnerable epitopes on the HIV-1 envelope protein, sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.gov Structure-based design of analogues helps improve interactions with specific residues, like the highly-conserved Asp368, demonstrating how a core scaffold can be systematically modified to probe and enhance target engagement. nih.gov

Role in Academic Drug Discovery and Development Pipelines (general, non-clinical)

The piperidine ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties and its presence in many approved drugs. nih.govijnrd.org Compounds like this compound serve as valuable starting points in the early, non-clinical stages of academic drug discovery pipelines.

Academic research often focuses on identifying and validating novel biological targets and discovering new chemical matter to modulate these targets. The piperidinone core provides a three-dimensional structure that can be systematically explored to establish structure-activity relationships (SAR). The synthesis of a library of analogues based on the 4-amino-6,6-dimethyl-piperidin-2-one scaffold allows for the exploration of chemical space around a biological target.

For instance, research on pyrimidine (B1678525) derivatives for cancer therapy has shown that a free 4-piperidine moiety is often optimal for potency and synthetic feasibility. nih.gov This highlights the importance of the piperidine group in establishing key interactions with the target protein. nih.gov In another context, various substituted piperidin-4-ones have been synthesized and evaluated as potential anti-cancer agents, showing activity against hematological cancer cell lines. nih.gov These studies exemplify the role of the piperidine scaffold in generating lead compounds for further optimization in the drug discovery process.

The table below summarizes examples of piperidine derivatives from academic research and their investigated biological activities, illustrating the broad utility of this scaffold.

| Compound Class | Core Scaffold | Investigated Activity | Research Focus |

| Pyrimidine Derivatives | Piperidine | CDC42 Inhibition | Anticancer |

| Diaryl Imidazolidin-2-ones | 4-Amino-piperidine | M3 Muscarinic Antagonism | Receptor Modulation |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Piperidin-4-one | Antiproliferative | Anticancer |

| (S)-MCG-IV-210 Analogues | Piperidine | CD4 Mimetic | Antiviral (HIV-1) |

| 3,5-Bis(ylidene)-4-piperidones | Piperidin-4-one | Topoisomerase IIα Inhibition | Anticancer |

This versatile scaffold allows academic researchers to generate novel intellectual property and provide proof-of-concept compounds that can attract further investment and collaboration for progression into preclinical and clinical development.

Emerging Trends and Future Perspectives in Piperidinone Research

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Planning

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development, and the field of piperidinone research is no exception. These computational tools are being increasingly employed to accelerate the design of novel piperidinone derivatives with improved efficacy and to streamline their synthetic pathways.

Accelerating Molecular Design: AI-driven platforms can analyze vast datasets of chemical structures and biological activities to identify novel piperidinone-based compounds with desired therapeutic properties. Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can predict the biological activity of virtual piperidinone analogs, allowing researchers to prioritize the synthesis of the most promising candidates. This in silico screening process significantly reduces the time and cost associated with traditional high-throughput screening methods.

Optimizing Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for complex piperidinone derivatives. By analyzing known chemical reactions and predicting reaction outcomes, these algorithms can help chemists devise more sustainable and cost-effective synthesis strategies. This is particularly valuable for complex molecules like 4-Amino-6,6-dimethyl-piperidin-2-one (B8191730) hydrochloride and its analogs, where multi-step syntheses are often required.

Table 1: Applications of AI/ML in Piperidinone Research

| Application Area | AI/ML Tools and Techniques | Potential Impact on Piperidinone Research |

| Molecular Design | Quantitative Structure-Activity Relationship (QSAR), Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | - Prediction of biological activity of novel piperidinone derivatives.- Generation of novel piperidinone scaffolds with desired properties.- Identification of potential off-target effects. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms, Reaction Outcome Prediction Models | - Design of efficient and sustainable synthetic routes.- Reduction of byproducts and waste in chemical synthesis.- Optimization of reaction conditions for improved yields. |

| In Silico Screening | Virtual Screening, Molecular Docking Simulations | - High-throughput screening of large virtual libraries of piperidinone compounds.- Identification of potential drug candidates for specific biological targets.- Elucidation of binding modes and interactions with target proteins. |

Exploration of Novel Therapeutic Areas for Piperidinone-based Compounds

The versatile structure of the piperidinone ring has led to its exploration in a wide range of therapeutic areas. While some applications are well-established, ongoing research continues to unveil new and promising avenues for piperidinone-based compounds.

Oncology: Piperidinone derivatives have shown significant promise as anticancer agents. Some analogs act as inhibitors of crucial cellular targets like murine double minute 2 (MDM2), which is a key negative regulator of the p53 tumor suppressor. nih.gov By inhibiting the MDM2-p53 interaction, these compounds can restore p53 function and induce apoptosis in cancer cells.

Neurodegenerative Diseases: The piperidinone scaffold is being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease. Certain derivatives have been found to inhibit the aggregation of β-amyloid plaques and act as cholinesterase inhibitors, both of which are key pathological hallmarks of the disease. acs.org

Infectious Diseases: The antimicrobial and antiviral potential of piperidinone compounds is an active area of research. Some derivatives have demonstrated activity against various bacterial and fungal strains. acs.org Furthermore, certain piperidinone-based molecules have been explored for their potential as anti-HIV agents. news-medical.net

Inflammatory Conditions: Anti-inflammatory properties have been reported for several piperidinone derivatives, suggesting their potential use in treating a range of inflammatory disorders. nih.gov

Table 2: Therapeutic Areas of Piperidinone-Based Compounds

| Therapeutic Area | Mechanism of Action / Target |

| Oncology | MDM2-p53 interaction inhibitors, Kinase inhibitors |

| Neurodegenerative Diseases | β-amyloid aggregation inhibitors, Cholinesterase inhibitors |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral (including anti-HIV) |

| Inflammatory Conditions | Modulation of inflammatory pathways |

Sustainable Synthesis and Process Development for Piperidinone Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and improve efficiency. The development of sustainable synthetic routes for piperidinone derivatives is a key focus of current research.

Green Chemistry Approaches: Researchers are exploring the use of more environmentally friendly reagents and solvents in piperidinone synthesis. One such approach involves the use of amino acids as a greener alternative to ammonia (B1221849) in the classical Petrenko-Kritschenko piperidone synthesis. researchgate.net One-pot synthesis methodologies, which reduce the number of reaction steps and minimize waste, are also being developed. cas.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. Biocatalytic methods are being investigated for the stereoselective synthesis of chiral piperidinone intermediates, which are crucial for the development of enantiomerically pure drugs. google.com

Flow Chemistry: Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing. Flow reactors allow for precise control over reaction parameters, leading to improved yields and purity of the final product. The application of flow chemistry to the synthesis of piperidinone-based active pharmaceutical ingredients (APIs) is a promising area of development.

Table 3: Sustainable Synthesis Strategies for Piperidinone Derivatives

| Sustainable Strategy | Description | Advantages |

| Green Chemistry | Use of environmentally benign reagents and solvents, one-pot reactions. | Reduced waste, lower environmental impact, improved atom economy. |

| Biocatalysis | Use of enzymes as catalysts for specific chemical transformations. | High selectivity, mild reaction conditions, biodegradability of catalysts. |

| Flow Chemistry | Continuous processing in microreactors or flow reactors. | Enhanced safety, improved process control, scalability, and efficiency. |

Addressing Research Gaps and Challenges in the Discovery of Next-Generation Piperidinone Agents

Despite the significant progress in piperidinone research, several challenges and research gaps remain to be addressed to facilitate the discovery of the next generation of piperidinone-based therapeutics.

Synthetic Challenges: The development of efficient and stereoselective synthetic methods for complex and highly substituted piperidinone scaffolds remains a key challenge. nih.gov The synthesis of specific isomers of compounds like 4-Amino-6,6-dimethyl-piperidin-2-one hydrochloride can be particularly demanding. New catalytic systems and synthetic methodologies are needed to overcome these hurdles. news-medical.net

Understanding Structure-Activity Relationships: A deeper understanding of the structure-activity relationships (SAR) of piperidinone derivatives is crucial for the rational design of more potent and selective drug candidates. This requires extensive biological testing and computational modeling to elucidate how subtle structural modifications impact biological activity.

Exploring Novel Biological Targets: While piperidinone-based compounds have been investigated against a number of targets, there is a vast and underexplored landscape of biological targets that could be modulated by this versatile scaffold. Identifying and validating new targets will open up new therapeutic opportunities.

Improving Drug-like Properties: A significant challenge in drug discovery is optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. For piperidinone derivatives, this includes improving their solubility, metabolic stability, and bioavailability to ensure they can reach their target in the body at therapeutic concentrations. nih.gov

Q & A

Q. What are the recommended synthesis routes for 4-Amino-6,6-dimethyl-piperidin-2-one hydrochloride?

The synthesis typically involves multi-step reactions, including:

- Intermediate formation : Reacting a primary amine (e.g., 6,6-dimethylpiperidin-2-one) with a protected amino group under acidic conditions to form the hydrochloride salt.

- Stepwise purification : Use recrystallization in methanol or ethanol to isolate the compound, followed by vacuum drying .

- Catalyst optimization : Testing catalysts like HCl or H₃PO₄ at 50–70°C for 4–6 hours to maximize yield .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Chromatographic methods : HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to compare retention times against certified reference standards .

- Spectroscopic analysis : NMR (¹H/¹³C) to confirm proton environments and FT-IR to validate functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

- Elemental analysis : Verify Cl⁻ content via titration or ion chromatography to ensure stoichiometric hydrochloride formation .

Q. What are the solubility characteristics of this compound in common solvents?

- High solubility : In polar solvents like water and methanol due to ionic interactions (freely soluble, as seen in analogous hydrochlorides) .

- Limited solubility : In non-polar solvents (e.g., toluene, ether) due to the hydrochloride salt’s polarity. Pre-solubilization in DMSO is recommended for biological assays .

Q. How should researchers store this compound to ensure long-term stability?

- Storage conditions : Keep in airtight, light-protected containers at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine formation) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design of this compound?

- Reaction path modeling : Use density functional theory (DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Condition screening : Machine learning algorithms (e.g., Bayesian optimization) can identify optimal temperature, catalyst concentration, and solvent ratios from historical data .

- Energy profiling : Quantum chemical calculations (e.g., Gaussian) assess thermodynamic feasibility of steps like cyclization or salt formation .

Q. How should researchers address contradictions in reported biological activities or mechanisms?

- Cross-validation assays : Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays) to isolate confounding variables .

- Dose-response studies : Test a wide concentration range (nM–mM) to identify non-linear effects or off-target interactions .

- Structural analogs : Synthesize derivatives (e.g., methyl or halogen substitutions) to correlate structural features with activity trends .

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Process intensification : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- Catalyst recycling : Immobilize acidic catalysts (e.g., HCl on solid supports) to minimize waste and improve cost-efficiency .

- Quality-by-design (QbD) : Implement design of experiments (DoE) to map critical process parameters (e.g., pH, stirring rate) .

Q. What advanced techniques are recommended for characterizing crystallographic or conformational properties?

- Single-crystal X-ray diffraction : Resolve 3D structure to confirm stereochemistry and hydrogen-bonding networks (as done for analogous hydrochlorides) .

- Dynamic light scattering (DLS) : Assess aggregation behavior in solution, particularly for bioavailability studies .

- Solid-state NMR : Probe molecular dynamics and polymorphic forms under varying temperatures .

Q. How can researchers reconcile discrepancies in stability data across studies?

- Forced degradation studies : Expose the compound to stressors (light, heat, humidity) and quantify degradation kinetics using LC-MS .

- Interlaboratory collaboration : Share samples with standardized protocols to isolate methodological variability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.